![molecular formula C76H159N22O6 B2388629 Exendin-4 (Acetate) CAS No. 914454-01-6](/img/structure/B2388629.png)
Exendin-4 (Acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exendin-4 (Acetate) is a synthetic form of the naturally occurring hormone GLP-1 . It is a 39 amino acid peptide and a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It has a molecular formula of C76H159N22O6 .
Synthesis Analysis
Exendin-4 is synthesized using the standard Fmoc strategy solid phase synthesis . The synthesized peptides are cleaved by TFA/Phenol/TIS and identified by high-performance liquid chromatography and quadrupole time of flight LC/MS .Molecular Structure Analysis
Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Chemical Reactions Analysis
Exendin-4 has been used in electrochemical peptide quantification . DNA-peptide conjugates were incorporated into the nanostructure at the electrode surfaces, and antibody displacement permitted rapid peptide sensing .Physical And Chemical Properties Analysis
Exendin-4 (Acetate) has a molecular weight of 1477.2 g/mol . It has a computed XLogP3-AA of -4.3, a hydrogen bond donor count of 22, a hydrogen bond acceptor count of 27, and a rotatable bond count of 71 .科学的研究の応用
- Exendin-4 has shown promise in improving cognitive function and protecting against memory loss. It enhances long-term potentiation (LTP) and neuronal dendritic growth in both in vivo and in vitro obesity conditions . The peptide’s neuroprotective effects extend to primary cultured hippocampal and cortical neurons, promoting neuronal complexity and dendritic spine maturation.
- Researchers have explored nanoassembly-mediated Exendin-4 derivatives to decrease renal retention. While this area requires further investigation, it highlights the potential for optimizing Exendin-4’s pharmacokinetics and biodistribution .
- Exendin-4 has been investigated for its impact on bone health. In vitro studies using MC3T3-E1 cells demonstrated that Exendin-4 treatment promotes osteogenesis and may contribute to bone regeneration .
- Exendin-4 influences scavenger receptor expression (hSR-BI/CLA-1) via the AMPK/FoxO1 pathway. By activating endothelial nitric oxide synthase (eNOS), it improves endothelial function, potentially benefiting cardiovascular health .
- Beyond its role in diabetes treatment, Exendin-4 (also known as exenatide) has a positive impact on nerve cells. Additionally, it shows promising effects in obstructive lung diseases, although further research is needed .
- Exendin-4’s primary function is its role as a glucagon-like peptide 1 receptor agonist (GLP-1RA). It regulates insulin sensitivity, inflammation, and synaptic plasticity. Its potential in treating neuropathology associated with metabolic syndrome underscores its importance .
Cognitive Enhancement and Neuroprotection
Renal Retention Reduction
Bone Health and Osteogenesis
Endothelial Function and Cardiovascular Health
Nerve Cell Protection and Obstructive Lung Diseases
Metabolic Syndrome and Insulin Sensitivity
作用機序
Target of Action
Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .
Mode of Action
Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .
Pharmacokinetics
Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .
Result of Action
Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .
Action Environment
The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .
Safety and Hazards
将来の方向性
Exendin-4 has shown potential in improving cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It inhibits the reduction of long term potentiation (LTP) in high fat diet mouse brain and improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . These findings suggest that Exendin-4 could play a significant role in treating neuropathology caused by metabolic syndrome .
特性
InChI |
InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVPWRREHDVDN-IFKXHDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H159N22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exendin-4 (Acetate) |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。